molecular formula C10H9F2NOS B1453248 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile CAS No. 1269151-40-7

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile

Cat. No.: B1453248
CAS No.: 1269151-40-7
M. Wt: 229.25 g/mol
InChI Key: PCGCPMZSLAPJSQ-UHFFFAOYSA-N
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Description

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile is a synthetic compound with the molecular formula C10H9F2NOS and a molecular weight of 229.25 g/mol.

Preparation Methods

The synthesis of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile involves several stepsSpecific reaction conditions and reagents used in these steps can vary, but common methods include the use of metal-mediated reactions and various organic solvents .

Chemical Reactions Analysis

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and difluoromethyl positions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the methoxy group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile can be compared with other similar compounds, such as:

    2-{4-[(Trifluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-{4-[(Methylthio)-3-methoxyphenyl}acetonitrile: Similar structure but with a methylthio group instead of a difluoromethyl group

These comparisons highlight the unique properties of this compound, particularly its difluoromethyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NOS/c1-14-8-6-7(4-5-13)2-3-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCPMZSLAPJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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